N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Description
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide, also known as BDBCO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of action of certain proteins and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Antibacterial and Antifungal Agents
Design and Synthesis of Heterocyclic Carboxamides : Research has explored the synthesis of heterocyclic carboxamides as potential antibacterial and antifungal agents. For instance, a study on the design, synthesis, and QSAR studies of analogs related to heterocyclic carboxamides demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Such compounds are synthesized through reactions involving heterocyclic amines and benzaldehydes, showing the relevance of heterocyclic structures in developing antibacterial agents.
Antipsychotic Agents
Heterocyclic Analogues as Antipsychotic Agents : Another area of application for heterocyclic carboxamides is in the development of antipsychotic medications. A study focusing on the synthesis and evaluation of heterocyclic analogues of known antipsychotic compounds found that certain derivatives exhibited potent in vivo activities comparable to established antipsychotics, with reduced side effects (Norman et al., 1996). This research underscores the therapeutic potential of heterocyclic carboxamides in treating psychiatric disorders.
Anticancer Research
Synthesis and Evaluation of Heterocyclic Carboxamides for Anticancer Activity : Heterocyclic carboxamides have also been explored for their potential anticancer activity. The synthesis and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed significant cytotoxic effects against breast cancer cell lines, highlighting the potential of such compounds as anticancer agents (Butler et al., 2013).
Drug Discovery and Drug-likeness Properties
In Silico Approach to Drug Discovery : Research into the synthesis of heterocyclic compounds and their drug-likeness properties involves in silico prediction and in vitro evaluation against various bacterial and fungal strains. Compounds with good to moderate activity against bacterial strains and excellent antifungal and antibacterial properties have been identified, supporting their potential in drug discovery (Pandya et al., 2019).
properties
IUPAC Name |
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-12-13-4-2-1-3-5-13)15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDBYWSICAIPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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